2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide
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Overview
Description
2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide is a thiazole derivative known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted thiazole derivatives, which can have enhanced biological activities .
Scientific Research Applications
2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Used in the synthesis of materials with specific properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of 2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various therapeutic effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4-methyl-5-thiazoleacetic acid: Similar structure but with an acetic acid group instead of an acetamide group.
Ethyl 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetate: Contains an ethyl ester group instead of an acetamide group.
Uniqueness
2-(2-Mercapto-4-methyl-1,3-thiazol-5-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its mercapto and acetamide groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(4-methyl-2-sulfanylidene-3H-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS2/c1-3-4(2-5(7)9)11-6(10)8-3/h2H2,1H3,(H2,7,9)(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJKFRUCYSHTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=S)N1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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